Ácido ursodesoxicólico-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ursodeoxycholic acid (UDCS) is a cell protectant used extensively to mitigate hepatic and biliary diseases . It has specific activities that range from reduction of cholesterol absorption, cholesterol gallstone dissolution to suppression of immune response .

Synthesis Analysis

Chemical synthesis of UDCA is environmentally unfriendly with low yields . Biological synthesis of UDCA by free-enzyme catalysis or whole-cell synthesis using inexpensive and readily available chenodeoxycholic acid (CDCA), cholic acid (CA), or lithocholic acid (LCA) as substrates is being developed . The free enzyme-catalyzed one-pot, one-step/two-step method uses hydroxysteroid dehydrogenase (HSDH); whole-cell synthesis mainly uses engineered bacteria (mainly Escherichia coli) expressing the relevant HSDHs .

Molecular Structure Analysis

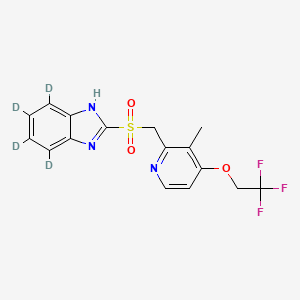

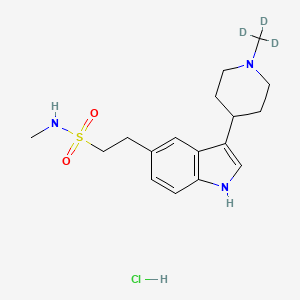

Ursodeoxycholic Acid-d5 has a molecular formula of C24H35D5O4 and a molecular weight of 397.6 . It is a steroid compound with pharmacological properties .

Chemical Reactions Analysis

In a pH-modified extended-release formulation of UDCA, the solubility of UDCA was increased to 8 mg/mL with a sustained dissolution for 12 h . The spray-dried formulation exhibited amorphous states without molecular interaction among UDCA, Na2CO3, and HPMC .

Physical And Chemical Properties Analysis

Ursodeoxycholic Acid-d5 is a powder with a molecular weight of 392.57 . It has a melting point of 200 - 205°C .

Aplicaciones Científicas De Investigación

Formulación farmacéutica y caracterización {svg_1}

El ácido ursodesoxicólico (UDCA) se utiliza como agente terapéutico para el tratamiento de enfermedades hepatobiliares colestásicas en pacientes pediátricos {svg_2}. Un estudio se centró en el diseño y la optimización de nanosuspensiones de UDCA para mejorar la solubilidad, la disolución y la biodisponibilidad oral del UDCA {svg_3}. Se utilizó el método de precipitación-ultrasonido para crear estas nanosuspensiones {svg_4}.

Modulación de la señalización celular {svg_5}

Se ha descubierto que el UDCA modula la interacción de miR-21 y el receptor X farnesoide y la señalización de NF-κB {svg_6}. Este estudio investigó los efectos del UDCA sobre la señalización de NF-κB, la señalización del receptor X farnesoide (FXR) y el microARN-21 en células HepG2 {svg_7}.

Tratamiento de enfermedades relacionadas con la vesícula biliar y el hígado {svg_8}

El UDCA ha mostrado un mejor rendimiento terapéutico en el tratamiento de enfermedades relacionadas con la vesícula biliar y el hígado, como la colangitis esclerosante primaria, los cálculos biliares, el carcinoma de recto, la hepatitis viral, las enfermedades hepáticas grasas alcohólicas y las enfermedades hepáticas grasas no alcohólicas {svg_9}.

Medicina tradicional china {svg_10}

El UDCA es un ácido biliar hidrófilo extraído del material precioso de la medicina tradicional china: la bilis de oso {svg_11}. Este compuesto se ha utilizado ampliamente para tratar diversas enfermedades del hígado y la vesícula biliar, y ha mostrado efectos terapéuticos significativos en la práctica clínica {svg_12}.

Producción a gran escala {svg_13}

La producción a gran escala de UDCA es importante debido a su amplia gama de usos terapéuticos {svg_14}. El proceso de producción debe ser eficiente y rentable para satisfacer la alta demanda {svg_15}.

Mecanismo De Acción

Target of Action

Ursodeoxycholic Acid-d5 (UDCA) primarily targets the liver, specifically the hepatocytes and cholangiocytes . It also interacts with the Farnesoid X Receptor (FXR), a nuclear receptor involved in the regulation of bile acid synthesis . UDCA is a key determinant in maintaining the dynamic communication between the host and gut microbiota .

Mode of Action

UDCA exerts its effects through several mechanisms. It replaces the hydrophobic or more toxic bile acids from the bile acid pool . UDCA modulates the interaction of miR-21 and FXR, and NF-κB signaling . It also downregulates the expression of NF-κB activation, COX-2, TNF-α, IL-6, and cyp7A1, and upregulates shp gene expression .

Biochemical Pathways

UDCA affects several biochemical pathways. It inhibits DNA repair, co-enzyme A, cyclic AMP, p53, phagocytosis, and inhibits induction of nitric oxide synthase . It also disrupts endoplasmic reticulum homeostasis by inducing the expression of ER stress markers CHOP and GRP78 . Moreover, UDCA regulates the expression of TIMP-1 and gelatinases activity .

Pharmacokinetics

The estimated half-life of UDCA ranges from 3.5 to 5.8 days . It is a naturally secondary bile acid, which is transformed from chenodeoxycholic acid by gut microbiota .

Result of Action

UDCA has several molecular and cellular effects. It inhibits apoptosis even after cellular phosphatidylserine externalization . It also halts apoptosis by preventing the formation of mitochondrial pores, membrane recruitment of death receptors, and endoplasmic-reticulum stress . UDCA also reduces the expressions of LPS-induced COX-2, TNF-α, and IL-6, which were related to NF-κB signaling .

Action Environment

Environmental factors, particularly the gut microbiome, influence the action of UDCA. There is a positive correlation between UDCA and the gut microbiome, including Ruminococcus, Peptococcaceae, Roseburia, and Faecalibacterium prausnitzii . UDCA could be a key regulator of the intestinal barrier integrity, which is essential for lipid metabolism, and plays a protective role against inflammation and carcinogenesis .

Safety and Hazards

Direcciones Futuras

According to available data, UDCA seems to have some benefits in the treatment and prevention of drug-induced liver injury (DILI) . It has also been found that UDCA can improve damaged mitochondrial function and exert neuroprotective effects in the treatment of progressive neurological diseases . Further clinical evidence is being accumulated for the other diseases, making UDCA a promising treatment for neurodegenerative diseases .

Análisis Bioquímico

Biochemical Properties

Ursodeoxycholic Acid-d5 plays a crucial role in biochemical reactions. It modifies the constituents of the bile acid pool, stimulates hepatobiliary secretion, exerts cytoprotective effects, inhibits bile acid absorption by cholangiocytes, and exerts immunomodulatory action . These cytoprotective effects alleviate hepatic inflammation and provide potential anti-fibrotic property of this compound .

Cellular Effects

Ursodeoxycholic Acid-d5 has significant effects on various types of cells and cellular processes. It enhances antitumor immunity through restraining Treg cell differentiation and activation . It also exerts anticholestatic effects in various cholestatic disorders . In hepatocytes, it stimulates impaired hepatocellular secretion by mainly post-transcriptional mechanisms .

Molecular Mechanism

Ursodeoxycholic Acid-d5 exerts its effects at the molecular level through several mechanisms. It inhibits DNA repair, co-enzyme A, cyclic AMP, p53, phagocytosis, and inhibits induction of nitric oxide synthase . It is genotoxic, exerts aneugenic activity, and arrests apoptosis even after cellular phosphatidylserine externalization .

Temporal Effects in Laboratory Settings

The effects of Ursodeoxycholic Acid-d5 change over time in laboratory settings. It has been shown to delay the progression of fibrosis, stabilize portal pressure, and delay development of varices and clinical decompensation in patients with primary biliary cholangitis .

Metabolic Pathways

Ursodeoxycholic Acid-d5 is involved in several metabolic pathways. It plays a critical role in liver-gut immune homeostasis and also participates in regulating lipid, glucose, and energy metabolism . It interacts with various enzymes and cofactors in these pathways .

Transport and Distribution

Ursodeoxycholic Acid-d5 is transported and distributed within cells and tissues. It is a hydrophilic bile acid and is less toxic than cholic acid or chenodeoxycholic acid . It works by replacing the hydrophobic or more toxic bile acids from the bile acid pool .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ursodeoxycholic Acid-d5 involves the introduction of deuterium isotopes into Ursodeoxycholic Acid, which is a naturally occurring bile acid. The deuterium labeling is achieved through a series of chemical reactions that selectively replace hydrogen atoms with deuterium atoms.", "Starting Materials": [ "Ursodeoxycholic Acid", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "Ursodeoxycholic Acid is dissolved in D2O and treated with NaBH4 to reduce the carbonyl group to an alcohol.", "The resulting alcohol is then reacted with D2 gas in the presence of a palladium catalyst to selectively replace the alpha-hydrogen atoms with deuterium atoms.", "The reaction mixture is then hydrolyzed to remove the protecting groups and obtain Ursodeoxycholic Acid-d5." ] } | |

Número CAS |

93701-18-9 |

Fórmula molecular |

C24H35O4D5 |

Peso molecular |

397.61 |

Apariencia |

White to Pale Yellow Solid |

melting_point |

>194°C (dec.) |

Pureza |

95% by HPLC; 98% atom D |

Números CAS relacionados |

128-13-2 (unlabelled) |

Sinónimos |

(3α,5β,7β)-3,7-Dihydroxycholan-24-oic Acid-d5; Ursodiol-d5; 7β-Hydroxylithocholic Acid-d5; 17β-(1-Methyl-3-carboxypropyl)etiocholane-3α,7β-diol-d5; Actigall-d5; Adursal-d5; Cholit-Ursan-d5; Delursan-d5; Desocol-d5; Destolit-d5; Deursil-d5; Ursodamor-d5 |

Etiqueta |

Ursodiol Impurities |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.